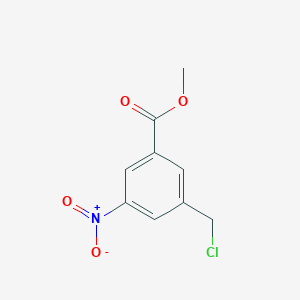

Methyl 3-(chloromethyl)-5-nitrobenzoate

Description

Contextual Significance in Organic Synthesis

The importance of Methyl 3-(chloromethyl)-5-nitrobenzoate in organic synthesis stems from the strategic placement of its functional groups. The presence of a nitro group, a methyl ester, and a chloromethyl group on the same aromatic scaffold allows for a stepwise and regioselective manipulation of the molecule.

Nitro compounds are well-established precursors for a wide array of functional groups, most notably amines via reduction. rsc.org This transformation is a cornerstone of many synthetic routes, particularly in the preparation of biologically active compounds. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to other derivatives, providing another handle for molecular elaboration.

The chloromethyl group, a benzylic halide, is a highly reactive site susceptible to nucleophilic substitution reactions. wikipedia.org This allows for the introduction of a diverse range of substituents, enabling the construction of more complex molecular architectures. The interplay of these three functional groups makes this compound a versatile synthon, a molecular fragment used in the assembly of larger molecules.

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The strategic combination of a nitroaromatic and a benzylic chloride suggests its utility as a precursor for compounds with potential applications in medicinal chemistry.

A plausible synthetic route to this compound can be conceptualized based on established organic reactions. One potential pathway involves the nitration of methyl 3-methylbenzoate. The methyl group is an ortho-, para-director; however, the ester group is a meta-director. The combined directing effects would likely lead to a mixture of isomers, including the desired 3-methyl-5-nitrobenzoate. Subsequent free-radical chlorination of the methyl group, for instance using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) with a radical initiator, would then yield the final product. A patent for the preparation of methyl p-chloromethyl benzoate (B1203000) describes a similar side-chain chlorination of a methyl group on a benzoate ring using chlorine gas under UV light or with a chemical initiator. google.com

Alternatively, one could start with 3-methyl-5-nitrobenzoic acid, esterify it to the methyl ester, and then proceed with the chlorination of the methyl group. The synthesis of the starting acid could be achieved through the nitration of 3-methylbenzoic acid.

Structural Features and Key Reactive Sites

The structure of this compound is characterized by a benzene (B151609) ring substituted at positions 1, 3, and 5.

| Functional Group | Position on Benzene Ring | Key Reactive Nature |

| Methyl Ester (-COOCH₃) | 1 | Susceptible to hydrolysis to a carboxylic acid; can undergo transesterification. |

| Chloromethyl (-CH₂Cl) | 3 | Highly reactive benzylic halide, prone to nucleophilic substitution (SN1 and SN2 type reactions). masterorganicchemistry.com |

| Nitro (-NO₂) | 5 | Strong electron-withdrawing group; can be reduced to an amino group. |

The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. However, given that the ring is already trisubstituted, further electrophilic substitution is unlikely to be a primary reaction pathway. The primary reactivity of this molecule is centered around the three functional groups.

The chloromethyl group is a particularly important reactive site. As a benzylic chloride, the carbon-chlorine bond is weakened due to the potential for stabilization of a resulting benzylic carbocation or radical. This makes it an excellent electrophile for reactions with a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions. This reactivity allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.

The nitro group significantly influences the electronic properties of the aromatic ring, making it electron-deficient. This deactivation can affect the reactivity of the other substituents. The most common and synthetically useful reaction of the nitro group is its reduction to an amine (-NH₂). This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl, Fe/HCl). The resulting aniline (B41778) derivative opens up a new set of synthetic possibilities, including diazotization and subsequent Sandmeyer reactions or coupling reactions to form amides.

The methyl ester group is a classic functional group in organic synthesis. It can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This carboxylic acid can then be converted into other functional groups such as acid chlorides, amides, or other esters.

The interplay between these three reactive sites allows for a high degree of synthetic flexibility. For instance, a nucleophile could be used to displace the chloride of the chloromethyl group, followed by the reduction of the nitro group to an amine. The resulting amino group could then be further functionalized. The specific sequence of these reactions would be a key consideration in any synthetic design.

Predicted ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCH₃ | ~3.9 | Singlet |

| -CH₂Cl | ~4.6 | Singlet |

| Aromatic-H | 7.5 - 8.5 | Multiple signals (singlets or narrow multiplets) |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (ppm) |

| -OCH₃ | ~53 |

| -CH₂Cl | ~45 |

| Aromatic-C | 120 - 150 |

| C=O | ~165 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(chloromethyl)-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-15-9(12)7-2-6(5-10)3-8(4-7)11(13)14/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYXACQYGFPAPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Chloromethyl 5 Nitrobenzoate and Its Precursors

Strategies for Aromatic Nitration in Benzoate (B1203000) Systems

A key step in the synthesis is the introduction of a nitro (-NO₂) group onto the aromatic ring. This is typically achieved through electrophilic aromatic substitution. When the starting material is a benzoate ester, such as methyl benzoate, the existing ester group significantly influences the position of the incoming nitro group. The ester group is an electron-withdrawing and deactivating group, which directs electrophilic attack to the meta-position.

The nitration of methyl benzoate is a classic and well-documented electrophilic aromatic substitution reaction. It is typically carried out using a nitrating mixture, which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Strict temperature control is crucial for selectivity, yield, and safety, with reactions commonly run at low temperatures (0–15 °C) to manage the exothermic nature of the reaction and prevent over-nitration.

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Starting Material | Methyl Benzoate | Aromatic substrate for nitration. | |

| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ | Generates the nitronium ion (NO₂⁺) electrophile. | |

| Temperature | 0–15 °C | Controls reaction rate, minimizes byproduct formation (e.g., dinitration), and ensures safety. | |

| Work-up | Pouring onto ice, filtration, washing with cold water/methanol. | Quenches the reaction and isolates the solid product, methyl 3-nitrobenzoate. | |

| Typical Yield | 60–85% | Achievable yield under controlled conditions. |

Electrophilic Aromatic Nitration Mechanisms

The mechanism for the nitration of methyl benzoate proceeds through a well-established electrophilic aromatic substitution pathway:

Generation of the Electrophile : Concentrated sulfuric acid protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺).

Nucleophilic Attack : The π-electron system of the benzene (B151609) ring of methyl benzoate acts as a nucleophile, attacking the electrophilic nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Directing Effects : The electron-withdrawing ester group (-COOCH₃) deactivates the ring, making it less reactive than benzene. However, it directs the incoming electrophile to the meta position. This is because the resonance structures for ortho and para attack place a positive charge adjacent to the already electron-deficient carbon of the carbonyl group, which is highly unfavorable. The intermediate for meta attack avoids this destabilizing arrangement, making it the most stable and favored pathway.

Deprotonation : A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new nitro group. This final step restores the aromaticity of the ring, yielding the final product, methyl 3-nitrobenzoate.

Introduction of the Chloromethyl Moiety

Introducing a chloromethyl (-CH₂Cl) group onto an aromatic ring, especially one deactivated by a nitro group, presents a synthetic challenge. Two primary strategies are considered: direct chloromethylation of the aromatic ring or the conversion of a pre-existing functional group.

Chloromethylation Reactions of Aromatic Rings

The classic method for direct chloromethylation is the Blanc reaction , which involves treating an aromatic compound with formaldehyde (or a polymer like paraformaldehyde) and hydrogen chloride (HCl), typically in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction proceeds by generating an electrophilic species, likely a chlorocarbenium ion (ClCH₂⁺) or a related complex, which then attacks the aromatic ring.

However, this reaction is most effective on activated or unsubstituted aromatic rings. Aromatic compounds with strongly deactivating substituents, such as nitro groups, are significantly less reactive and require more severe conditions, which can lead to low yields and side reactions.

A more modern and effective approach for chloromethylating electron-deficient nitroaromatics is Vicarious Nucleophilic Substitution (VNS) . This method allows for the nucleophilic replacement of a hydrogen atom. Specifically, nitroaromatics can react with the lithium salt of dichloromethane (LiCHCl₂) to provide chloromethyl-substituted products in good to high yields. This strategy is particularly advantageous for substrates that are deactivated towards traditional electrophilic substitution.

Conversion of Hydroxymethyl to Chloromethyl Functionality

An alternative route to the chloromethyl group is the conversion of a hydroxymethyl (-CH₂OH) group. This two-step approach involves first introducing the hydroxymethyl group and then substituting the hydroxyl with a chlorine atom. This pathway avoids the harsh conditions of direct chloromethylation on a deactivated ring.

The conversion of a benzylic alcohol to a benzyl chloride can be accomplished using several common reagents:

Thionyl Chloride (SOCl₂) : This reagent provides a clean conversion, with byproducts (SO₂ and HCl) being gaseous.

Hydrogen Chloride (HCl) : Often used with a catalyst like zinc chloride (ZnCl₂) or under pressure at elevated temperatures, HCl can effectively replace the hydroxyl group.

Phosphorus Oxychloride (POCl₃) : This is another effective reagent for this transformation.

This strategy is synthetically useful if a precursor containing a hydroxymethyl group is more readily available or easier to synthesize than the corresponding chloromethylated compound.

Esterification Approaches

The final functional group to be considered is the methyl ester. If the synthetic route starts with a carboxylic acid precursor, such as 3-(chloromethyl)-5-nitrobenzoic acid, an esterification step is required. The most common method for this transformation is the Fischer esterification .

This reaction involves treating the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (methanol) is often used, which can also serve as the solvent. It is also critical that the starting carboxylic acid is dry, as the presence of water can shift the equilibrium back towards the reactants, reducing the product yield.

The mechanism involves the acid catalyst protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of water as a leaving group and the formation of the final ester product.

| Reaction | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Methanol, H₂SO₄ (catalyst) | Equilibrium reaction; driven by excess alcohol; sensitive to water. |

Sequential and Convergent Synthesis Strategies

A sequential (or linear) synthesis involves building the molecule step-by-step, where one reaction follows another in a linear fashion from a single starting material. For the target molecule, a plausible sequential route could be:

Start with Methyl Benzoate : Perform nitration to yield Methyl 3-nitrobenzoate.

Chloromethylation : Introduce the chloromethyl group onto the deactivated ring, likely requiring a specialized method like VNS.

Fragment 1 Synthesis : Start with a precursor like 3-methyl-5-nitrobenzoic acid.

Parallel Modifications : Convert the carboxylic acid to a methyl ester (Fragment 1a) and separately perform a radical chlorination on the methyl group of a different batch of the starting material to create 3-(chloromethyl)-5-nitrobenzoic acid (Fragment 1b).

Combination (less applicable here) : A true convergent synthesis would combine distinct fragments. A more practical, alternative sequential route would be: Start with 3-methyl-5-nitrobenzoic acid, esterify it first, and then perform a side-chain chlorination on the methyl group. This avoids performing electrophilic or nucleophilic substitution on a highly deactivated ring.

Considerations for Scalable Synthesis and Industrial Production

The transition from laboratory-scale synthesis to industrial production of Methyl 3-(chloromethyl)-5-nitrobenzoate requires a thorough evaluation of process parameters to ensure safety, efficiency, cost-effectiveness, and product quality. Key considerations involve the selection of starting materials, optimization of reaction conditions for both precursor synthesis and the final chlorination step, and the development of robust purification methods suitable for large-scale operations.

Precursor Synthesis at Scale

The industrial synthesis of the immediate precursor, Methyl 3-(hydroxymethyl)-5-nitrobenzoate, presents several challenges. A common laboratory route involves the nitration of methyl 3-methylbenzoate followed by benzylic bromination and subsequent hydrolysis. However, for industrial scale, direct chlorination is often preferred over bromination-hydrolysis-chlorination sequences to reduce steps and costs.

A critical step is the nitration of the aromatic ring. This reaction is highly exothermic and requires stringent temperature control to prevent the formation of dinitro byproducts and ensure regioselectivity. rsc.org On an industrial scale, this necessitates the use of specialized reactors with efficient heat exchange systems. The choice of nitrating agents, typically a mixture of concentrated nitric and sulfuric acids, must be carefully managed in terms of quantity and addition rate. rsc.orgscribd.com

Chlorination Process Optimization

The final step, the conversion of Methyl 3-(hydroxymethyl)-5-nitrobenzoate to this compound, or more directly, the side-chain chlorination of a methyl-substituted precursor, is pivotal for industrial production. Drawing parallels from the industrial synthesis of similar compounds like methyl p-chloromethyl benzoate, several factors are crucial for scalability. google.com

Reaction Control and Byproduct Formation: The primary challenge in the chlorination step is controlling the reaction to favor the desired monochlorinated product while minimizing the formation of dichlorinated and trichlorinated impurities. Over-chlorination leads to difficult-to-separate byproducts that can impact the purity and yield of the final product. google.com

Industrial methods often employ radical chlorination, initiated by UV light or chemical catalysts. google.com The control of key parameters is essential for success. A patent for a similar industrial process highlights the importance of monitoring the chlorination transformation efficiency, which is ideally kept within a specific range (e.g., 30-70%) to optimize the yield of the monochlorinated product. Stopping the reaction at a lower conversion rate prevents the accumulation of undesired byproducts. google.com

Table 1: Key Parameters for Scalable Side-Chain Chlorination (based on analogous processes)

| Parameter | Industrial Consideration | Typical Range (Example) | Rationale |

|---|---|---|---|

| Catalyst | Choice between photochemical (UV) and chemical (e.g., AIBN, dibenzoyl peroxide) initiation. | UV light or chemical initiator | Catalyst choice impacts reaction rate, initiation temperature, and cost. google.com |

| Temperature | Must be carefully controlled to balance reaction rate with selectivity. | 70°C - 140°C | Higher temperatures can increase the rate of side reactions, such as substitution on the phenyl ring or over-chlorination. google.com |

| Chlorinating Agent | Use of chlorine gas is common in industrial settings due to cost. | Chlorine (Cl₂) gas | Requires specialized equipment for safe handling and precise dosing. |

| Conversion Rate | Reaction is not run to completion to maximize selectivity for the mono-chloro product. | 30% - 70% | Balances yield of the desired product against the formation of hard-to-remove di- and tri-chlorinated byproducts. google.com |

| Solvent | The reaction may be run neat or in a high-boiling, inert solvent. | Neat or inert solvent | Solvent choice affects reaction kinetics, heat transfer, and downstream processing. |

Downstream Processing and Purification

Purification of this compound on a large scale presents its own set of challenges.

Byproduct Removal: The crude product mixture will contain unreacted starting material, the desired monochlorinated product, and over-chlorinated impurities. The structural similarity and close boiling points of these compounds make separation challenging.

Industrial Purification Techniques: Vacuum distillation or rectification is the most common method for purification at an industrial scale. google.com This process utilizes multi-stage distillation columns to separate components based on their boiling points. For instance, in the production of methyl p-chloromethyl benzoate, unreacted starting material is recovered as a low-boiling fraction and recycled back into the process, while the final product is collected as a specific cut at a defined temperature and pressure. google.com

Waste Stream Management: The chlorination process generates significant amounts of hydrogen chloride (HCl) gas. google.com Industrial facilities must have absorption towers to capture this corrosive byproduct, often converting it into technical grade hydrochloric acid, thereby mitigating environmental impact and creating a saleable byproduct. google.com

Reactivity of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to the aromatic ring is a primary site for nucleophilic attack. As a benzylic halide, its reactivity is enhanced compared to a simple alkyl chloride. The adjacent benzene ring stabilizes the transition state of substitution reactions. Furthermore, the presence of two strong electron-withdrawing groups (nitro and methyl ester) on the ring further activates the benzylic carbon toward nucleophilic substitution.

The benzylic carbon of the chloromethyl group is electrophilic and readily undergoes Sₙ2 reactions with a wide range of nucleophiles. The chlorine atom serves as an effective leaving group, and its departure is facilitated by the stability of the resulting benzylic carbocation-like transition state. Common nucleophiles such as amines, hydroxides, alkoxides, and cyanides can displace the chloride ion to form new carbon-heteroatom or carbon-carbon bonds.

For instance, reaction with amines leads to the formation of secondary or tertiary amines, while reaction with hydroxide or alkoxides yields benzylic alcohols or ethers, respectively.

Functioning as an alkylating agent, the chloromethyl group allows for the introduction of the 3-(methoxycarbonyl)-5-nitrobenzyl moiety onto various substrates. This is a specific application of its reactivity in nucleophilic substitution. In these reactions, a nucleophilic substrate attacks the benzylic carbon, resulting in the formation of a new covalent bond and the displacement of the chloride ion. This type of reaction is crucial in synthetic organic chemistry for building more complex molecular architectures.

Table 1: Representative Nucleophilic Substitution Reactions of the Chloromethyl Group

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | 3-(Aminomethyl)-5-nitrobenzoate derivative |

| Hydroxide | NaOH | Methyl 3-(hydroxymethyl)-5-nitrobenzoate |

| Alkoxide | NaOR | Methyl 3-(alkoxymethyl)-5-nitrobenzoate |

| Cyanide | NaCN | Methyl 3-(cyanomethyl)-5-nitrobenzoate |

Transformations of the Nitro Group

The nitro group (-NO₂) is a versatile functional group that profoundly influences the reactivity of the aromatic ring and can be chemically transformed into other important functional groups, most notably an amine.

The reduction of an aromatic nitro group to a primary amine (-NH₂) is a fundamental transformation in organic synthesis. This conversion dramatically alters the electronic properties of the benzene ring, changing the substituent from strongly electron-deactivating to strongly electron-donating. hoffmanchemicals.com A variety of methods can be employed for this reduction. hoffmanchemicals.commsu.edu

Commonly used methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. hoffmanchemicals.commsu.edu It is often considered a "clean" method as the only byproduct is water. Care must be taken to ensure that the conditions are not so harsh as to also reduce the ester group or cause hydrogenolysis of the chloromethyl group.

Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for reducing aromatic nitro groups. hoffmanchemicals.com These reactions proceed via a series of electron transfer steps from the metal.

The resulting product, methyl 3-amino-5-(chloromethyl)benzoate, is a valuable synthetic intermediate.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Description |

|---|---|

| H₂ / Pd/C | Catalytic hydrogenation under pressure. |

| Fe / HCl | Iron metal in hydrochloric acid. |

| Sn / HCl | Tin metal in hydrochloric acid. |

| SnCl₂ | Tin(II) chloride is a milder reducing agent. |

Role in Electron-Withdrawing Effects on the Aromatic Ring

The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. It deactivates the aromatic ring towards electrophilic aromatic substitution by significantly reducing the electron density of the π-system. This deactivation occurs through two primary mechanisms:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.

Resonance Effect (or Mesomeric Effect): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms. This creates resonance structures where a positive charge is placed on the ortho and para positions of the ring. ambeed.comchegg.com

As a result of this charge distribution, the meta positions are left relatively more electron-rich than the ortho and para positions. chegg.com Consequently, in any potential electrophilic aromatic substitution reactions, the incoming electrophile is directed to the meta position relative to the nitro group. chegg.comorgsyn.org Both the nitro group and the methyl ester group are meta-directors, reinforcing this directional effect. This effect makes the ring significantly less reactive than benzene itself toward electrophiles. ambeed.compatsnap.com

Reactions of the Methyl Ester Functionality

The methyl ester group (-COOCH₃) is susceptible to nucleophilic acyl substitution. The most common reaction for this functional group is hydrolysis to the corresponding carboxylic acid.

Base-catalyzed hydrolysis, also known as saponification, is a typical method for this transformation. The reaction involves the attack of a hydroxide ion (from a base like sodium hydroxide, NaOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion (-OCH₃), yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product, 3-(chloromethyl)-5-nitrobenzoic acid.

The presence of the electron-withdrawing nitro group on the aromatic ring makes the ester's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This generally increases the rate of hydrolysis compared to an unsubstituted methyl benzoate.

Table 3: General Scheme for Hydrolysis of the Methyl Ester

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Saponification | NaOH, H₂O / Heat | Sodium 3-(chloromethyl)-5-nitrobenzoate |

| 2. Acidification | HCl (aq) | 3-(chloromethyl)-5-nitrobenzoic acid |

Derivatization Strategies for Methyl 3 Chloromethyl 5 Nitrobenzoate

Modification of the Chloromethyl Group for Further Functionalization

The chloromethyl group serves as a reactive "handle" for introducing a variety of functional groups through nucleophilic substitution reactions. As a benzylic halide, it is susceptible to displacement by a range of nucleophiles. This reactivity is a cornerstone for constructing more complex molecules. For instance, similar bromomethyl nitrobenzoate compounds are utilized in the synthesis of Lenalidomide, where the key step involves the condensation of the bromomethyl group with an amine. google.comamazonaws.com

Key functionalization strategies involving the chloromethyl group include:

Amination: Reaction with primary or secondary amines introduces amino functionalities, leading to the formation of benzylamine derivatives. This is a common strategy for linking the core structure to other molecules.

Alkoxylation: Treatment with alcohols or alkoxides yields ethers, allowing for the incorporation of various alkoxy groups.

Thiolation: Reaction with thiols or thiolates produces thioethers, which can be valuable for biological applications or for attachment to surfaces like gold nanoparticles.

Cyanation: Substitution with cyanide ions introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azide Formation: Reaction with sodium azide yields a benzyl azide, a precursor for "click chemistry" reactions (e.g., Huisgen cycloaddition) or for reduction to a primary amine.

These reactions typically proceed under standard nucleophilic substitution conditions, often requiring a base and a suitable solvent. The choice of conditions can be tailored to the specific nucleophile and desired product.

Table 1: Examples of Nucleophilic Substitution Reactions on Benzylic Halides

| Nucleophile | Reagent Example | Product Functional Group | Reference Reaction Context |

|---|---|---|---|

| Amine | 3-aminopiperidine-2,6-dione | Secondary Amine | Synthesis of Lenalidomide analogs google.com |

| Azide | Sodium Azide (NaN₃) | Azide | General organic synthesis |

| Thiol | Sodium thiomethoxide (NaSMe) | Thioether | General organic synthesis |

Functionalization via the Nitro Group for Diverse Structures

The aromatic nitro group is a powerful electron-withdrawing group that can be transformed into several other functionalities, most notably an amino group. The reduction of the nitro group is one of the most common and important derivatization pathways for nitroaromatic compounds. wikipedia.org This transformation dramatically alters the electronic properties of the benzene (B151609) ring and introduces a nucleophilic site for further reactions.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas. sciencemadness.org This method is generally compatible with ester functionalities. sciencemadness.org

Metal-Acid Systems: Reagents such as iron (Fe) in acetic acid or tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid are classic methods for nitro group reduction. wikipedia.orgsciencemadness.org

Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate in the presence of a catalyst (e.g., Pd/C) can also effect the reduction under milder conditions.

Chemoselective Reduction: In some cases, the nitro group can be selectively reduced to an intermediate oxidation state, such as a hydroxylamine, using specific reagents like zinc dust in aqueous ammonium chloride or through enzymatic pathways. wikipedia.orgnih.gov

The resulting aniline (B41778) derivative is a key intermediate for synthesizing amides, sulfonamides, diazo compounds, and for building heterocyclic ring systems.

Table 2: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Product | Notes |

|---|---|---|

| H₂, Pd/C in Methanol | Amine | High yield, compatible with methyl ester group. sciencemadness.org |

| Fe, Acetic Acid | Amine | A classic and cost-effective method. sciencemadness.org |

| SnCl₂, HCl | Amine | Another widely used metal-acid system. wikipedia.org |

| Zinc, NH₄Cl | Hydroxylamine | Allows for partial reduction. wikipedia.org |

Ester Group Transformations for Derivative Synthesis

The methyl ester group on the molecule provides another avenue for derivatization, primarily through hydrolysis, transesterification, or amidation.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions. Basic hydrolysis with a reagent like sodium hydroxide (NaOH) in a water/methanol mixture, followed by acidic workup, is a common procedure. chemspider.com The resulting 3-(chloromethyl)-5-nitrobenzoic acid offers a new site for forming amide bonds or other carboxylate derivatives.

Amidation: The ester can be directly converted into an amide by reacting it with ammonia or a primary/secondary amine. This reaction, known as aminolysis, can sometimes be slow and may require a catalyst or elevated temperatures. For example, the conversion of methyl 3-nitrobenzoate to 3-nitrobenzamide can be achieved using ammonia gas with sodium methoxide as a catalyst in ethylene glycol. google.com More modern methods for amide synthesis often involve first hydrolyzing the ester to the carboxylic acid and then using a coupling agent. nih.govorganic-chemistry.org

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group, allowing for the synthesis of a library of different esters.

Table 3: Key Transformations of the Methyl Ester Group

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | NaOH, H₂O/MeOH; then HCl | Carboxylic Acid chemspider.com |

| Amidation | NH₃, Sodium Methoxide | Primary Amide google.com |

| Amidation | Amine, Coupling Agent (after hydrolysis) | Secondary/Tertiary Amide nih.govorganic-chemistry.org |

General Covalent Functionalization Approaches

The three distinct functional groups on methyl 3-(chloromethyl)-5-nitrobenzoate allow it to be used as a versatile building block for covalent functionalization. Covalent functionalization is the process of forming stable, covalent bonds between a molecule and another entity, such as a polymer, a surface, or a biomolecule.

The strategies discussed in the preceding sections form the basis for these broader applications:

Attachment via the Chloromethyl Group: The chloromethyl group acts as an electrophilic site, ideal for linking the molecule to nucleophilic surfaces or polymers. For example, it can react with amine or thiol groups on a protein or a functionalized polymer to form a stable covalent bond.

Linkage through the Amino Group (Post-Reduction): After reduction of the nitro group to an amine, the molecule gains a nucleophilic handle. This amine can be used to form amide bonds with carboxylic acids on other molecules (using coupling agents), react with isothiocyanates to form thioureas, or undergo reductive amination with aldehydes and ketones.

Conjugation via the Carboxylic Acid (Post-Hydrolysis): Following hydrolysis of the methyl ester, the resulting carboxylic acid can be activated and coupled with amines or alcohols on other molecules to form stable amide or ester linkages, respectively. This is a very common strategy in bioconjugation and materials science.

By selecting the appropriate reaction sequence, this compound and its immediate derivatives can be covalently attached to a wide range of substrates, enabling the development of new functional materials, targeted drug delivery systems, and other advanced chemical constructs.

Applications of Methyl 3 Chloromethyl 5 Nitrobenzoate As a Key Synthetic Intermediate

Precursor in Pharmaceutical Synthesis

The utility of chloromethyl nitrobenzoate derivatives as intermediates in the synthesis of active pharmaceutical ingredients (APIs) is well-documented. While direct synthesis examples for the 3-(chloromethyl)-5-nitro isomer are not extensively detailed in publicly available research, the applications of its isomers, such as methyl 2-(chloromethyl)-3-nitrobenzoate, highlight the significance of this class of compounds. For instance, methyl 2-(chloromethyl)-3-nitrobenzoate is a key reagent in the synthesis of Lenalidomide. chemicalbook.compharmaffiliates.com Lenalidomide is an important immunomodulatory drug used in the treatment of various cancers, including multiple myeloma. chemicalbook.compharmaffiliates.com

In the synthesis of Lenalidomide, the chloromethyl group of the intermediate serves as a reactive handle to construct the isoindolinone core of the final drug molecule. amazonaws.comgoogle.com This reaction pathway underscores the importance of the chloromethyl nitrobenzoate scaffold in building complex heterocyclic systems that are common in medicinal chemistry. The nitro group in these intermediates is often reduced to an amino group in a later synthetic step, which is then further functionalized. The versatility of these intermediates allows for the construction of diverse molecular architectures, making them valuable in drug discovery and development.

Table 1: Pharmaceutical Applications of Chloromethyl Nitrobenzoate Intermediates

| Pharmaceutical Agent/Class | Therapeutic Area | Role of the Intermediate |

| Lenalidomide (via isomer) | Oncology, Immunology | Precursor for the isoindolinone core structure. chemicalbook.compharmaffiliates.comamazonaws.com |

| Immunomodulatory Drugs | Immunology | Building block for complex heterocyclic systems. |

| Anticancer Agents | Oncology | Scaffold for the synthesis of targeted therapies. |

Role in Agrochemical Development

Chloromethyl benzoic acid methyl esters are recognized as important intermediates for synthesizing agricultural chemicals. hoffmanchemicals.com The structural motifs present in Methyl 3-(chloromethyl)-5-nitrobenzoate are found in various active agrochemical compounds. The nitroaromatic portion, for example, is a key feature of many herbicides. A prominent example is Bifenox, a herbicide used for controlling broadleaved weeds and some grasses in various crops. herts.ac.ukwikipedia.orggoogle.comnih.gov

Bifenox is chemically named methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate. wikipedia.orgnih.gov Its synthesis involves the reaction of a substituted phenol with a chloronitrobenzoic acid derivative. herts.ac.ukwikipedia.org This suggests that this compound could serve as a precursor to novel herbicides through nucleophilic substitution at the chloromethyl group. For instance, reaction with various phenols or other nucleophiles could lead to a library of compounds with potential herbicidal or pesticidal activity. The nitro group is crucial for the biological activity of many nitrophenyl ether herbicides, as it is involved in their mode of action, which often includes the inhibition of the enzyme protoporphyrinogen oxidase. wikipedia.org

Table 2: Potential Agrochemical Applications

| Agrochemical Class | Potential Application | Synthetic Transformation |

| Herbicides | Synthesis of diphenyl ether analogues. | Nucleophilic substitution with substituted phenols. |

| Fungicides | Development of novel antifungal agents. | Reaction with sulfur-based nucleophiles. |

| Insecticides | Precursor to insecticidally active compounds. | Modification of the chloromethyl and nitro groups. |

Building Block for Fine Chemicals

Beyond its applications in the highly regulated fields of pharmaceuticals and agrochemicals, this compound is a versatile building block for a range of other fine and specialty chemicals. The distinct reactivity of its three functional groups allows for a variety of chemical transformations. The chloromethyl group is susceptible to substitution by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, enabling the introduction of diverse functionalities.

The nitro group can be readily reduced to an amine, which can then be diazotized to introduce other groups or used as a handle for the construction of amides, sulfonamides, and other nitrogen-containing compounds. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. This multi-faceted reactivity makes it a valuable starting material for the synthesis of dyes, fragrances, and other performance chemicals. The vicarious nucleophilic substitution of nitroaromatics is a known strategy for introducing chloromethyl groups, highlighting the synthetic importance of this functionality. acs.orgnih.gov

Table 3: Synthetic Utility for Fine Chemicals

| Functional Group | Type of Reaction | Potential Products |

| Chloromethyl | Nucleophilic Substitution | Ethers, thioethers, amines, nitriles. |

| Nitro | Reduction | Anilines, azo compounds. |

| Methyl Ester | Hydrolysis, Transesterification | Carboxylic acids, amides, different esters. |

Utility in Materials Science Research

In the realm of materials science, functionalized aromatic compounds are crucial for the development of advanced materials with tailored properties. While specific applications of this compound in this field are not yet widely reported, its structure suggests significant potential. The presence of multiple reactive sites allows for its incorporation into polymeric structures, either as a monomer or as a functionalizing agent. nih.gov

For example, the chloromethyl group could be used to graft the molecule onto existing polymer backbones, thereby introducing the nitroaromatic functionality. This could be used to modify the optical, electronic, or thermal properties of the material. Alternatively, after conversion of the chloromethyl group to a more suitable polymerizable group (e.g., a vinyl or acrylic group), it could be used as a monomer in the synthesis of specialty polymers. mdpi.com The nitro group, being strongly electron-withdrawing, can impart useful electronic properties, making such materials candidates for applications in organic electronics or nonlinear optics. The development of functional polymers with specific biomedical or other advanced applications is a rapidly growing field of research. nih.gov

Table 4: Potential Applications in Materials Science

| Application Area | Potential Role of the Compound | Resulting Material Property |

| Specialty Polymers | Monomer or cross-linking agent. | Enhanced thermal stability, specific optical properties. |

| Organic Electronics | Precursor for conductive or semi-conductive materials. | Modified electronic properties due to the nitro group. |

| Functional Coatings | Additive or grafting agent. | Improved surface properties, reactivity. |

Computational and Theoretical Investigations of Methyl 3 Chloromethyl 5 Nitrobenzoate

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules such as Methyl 3-(chloromethyl)-5-nitrobenzoate. Such calculations can predict a wide range of molecular properties, from the ground state geometry to reactivity indices. researchgate.netmdpi.com

Quantum chemical calculations are instrumental in elucidating the electronic landscape of this compound. The distribution of electrons within the molecule is heavily influenced by its substituent groups: the electron-withdrawing nitro (-NO₂) group and methyl ester (-COOCH₃) group, and the chloromethyl (-CH₂Cl) group.

DFT studies would typically be employed to calculate key electronic properties and reactivity descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), help in understanding the molecule's behavior in chemical reactions. researchgate.net For instance, the electrophilicity index quantifies the ability of a species to accept electrons. researchgate.net Studies on similar nitroaromatic compounds show that the presence of a nitro group significantly influences these electronic properties, often leading to a lower LUMO energy and a higher electrophilicity index. mdpi.com The molecular electrostatic potential (MEP) surface would also be calculated to visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack.

Table 1: Conceptual Global Reactivity Descriptors for Analysis This table is based on descriptors used in computational studies of related organic molecules and illustrates the type of data that would be generated for this compound.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | "Escaping tendency" of electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness. |

The flexibility of this compound arises from the rotation around several single bonds, primarily the C(ar)-C(carbonyl) bond and the C(ar)-C(chloromethyl) bond. Conformational analysis using computational methods aims to identify the stable conformers (rotational isomers) and determine their relative energies and the energy barriers for their interconversion.

Studies on the closely related molecule, methyl 3-nitrobenzoate, have shown that rotation around the C(ar)–C(carbonyl) bond leads to different stable isomers. researchgate.net For methyl 3-nitrobenzoate, two planar conformers resulting from this rotation are found to be the most stable. researchgate.net A similar approach for this compound would involve performing a potential energy surface scan by systematically rotating the methyl ester and chloromethyl groups. This would reveal the low-energy conformations and the transition states connecting them. DFT calculations, often with a suitable basis set like 6-31+G(d,p), would be used to optimize the geometry of each conformer and calculate its total energy, Gibbs free energy, and the rotational energy barriers. researchgate.net The presence of the bulky chloromethyl group would likely create a more complex conformational landscape compared to methyl 3-nitrobenzoate.

Table 2: Hypothetical Conformational Analysis Data This interactive table illustrates the type of results expected from a conformational analysis of this compound, drawing parallels from studies on similar molecules.

| Conformer | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Conformer A | ~0° | 0.00 | 65 |

| Conformer B | ~180° | 0.50 | 35 |

| Transition State | ~90° | 5.50 | - |

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. aip.org By calculating the properties associated with various spectroscopic techniques, researchers can aid in the structural elucidation of compounds like this compound.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. epstem.net Calculated chemical shifts are then compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be calculated by performing a frequency analysis on the optimized molecular geometry. The predicted spectra can be compared with experimental spectra to identify characteristic vibrational modes of the functional groups present in the molecule, such as the C=O stretch of the ester, the symmetric and asymmetric stretches of the nitro group, and the C-Cl stretch.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov These calculations provide information about the excitation energies and oscillator strengths of the transitions, helping to understand the electronic structure and chromophores within the molecule.

Table 3: Computational Methods for Spectroscopic Prediction This table outlines the common computational methods used to predict different types of spectroscopic data.

| Spectroscopy Type | Computational Method | Predicted Properties |

| NMR | DFT (GIAO) | Chemical Shifts (δ), Spin-Spin Coupling Constants (J) |

| IR / Raman | DFT (Frequency Analysis) | Vibrational Frequencies (cm⁻¹), Intensities |

| UV-Visible | TD-DFT | Excitation Energies (λmax), Oscillator Strengths |

Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles that can be difficult to obtain experimentally. For this compound, a key reaction of interest would be the nucleophilic substitution at the benzylic carbon of the chloromethyl group.

To elucidate the reaction mechanism, a typical computational study would involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and a nucleophile) and the products are optimized to find their minimum energy structures.

Transition State Search: A search for the transition state (TS) structure connecting the reactants and products is performed. This is a critical step, as the TS represents the highest energy point along the reaction coordinate.

Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures (reactants, products, and TS). A true minimum on the potential energy surface will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Reaction Pathway Confirmation: An Intrinsic Reaction Coordinate (IRC) calculation is often performed to confirm that the identified transition state correctly connects the desired reactants and products.

By comparing the activation energies for different possible pathways (e.g., a concerted Sₙ2 mechanism versus a stepwise Sₙ1 mechanism), computational chemistry can determine the most likely reaction mechanism. DFT calculations have been successfully used to study the nucleophilic substitution reactions of similar aromatic compounds, confirming the role of substituents in influencing the reaction pathway. mdpi.com

Advanced Analytical Characterization Techniques for Methyl 3 Chloromethyl 5 Nitrobenzoate

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of Methyl 3-(chloromethyl)-5-nitrobenzoate. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its functional groups and their connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information. The expected spectral data are inferred from the known spectra of Methyl 3-nitrobenzoate. aiinmr.com

¹H NMR Spectroscopy

The ¹H NMR spectrum of Methyl 3-nitrobenzoate shows distinct signals for the aromatic protons and the methyl ester protons. chemicalbook.com For this compound, the introduction of the chloromethyl group at the 3-position would lead to a more complex aromatic region and an additional singlet for the methylene protons. The electron-withdrawing nature of the nitro and ester groups significantly deshields the aromatic protons. aiinmr.com

Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic H (position 2) | ~8.9 | Singlet |

| Aromatic H (position 4) | ~8.4 | Singlet |

| Aromatic H (position 6) | ~7.7 | Singlet |

| Chloromethyl (-CH₂Cl) | ~4.6 | Singlet |

| Methyl Ester (-OCH₃) | ~4.0 | Singlet |

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum of Methyl 3-nitrobenzoate, the carbonyl carbon of the ester group appears significantly downfield, while the methyl carbon is found upfield. aiinmr.com For this compound, the presence of the chloromethyl group will introduce an additional signal, and the chemical shifts of the aromatic carbons will be altered due to its electronic influence.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~164 |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-COOCH₃ | ~132 |

| Aromatic C-H | ~124-135 |

| Aromatic C-CH₂Cl | ~136 |

| Methyl Ester (-OCH₃) | ~53 |

| Chloromethyl (-CH₂Cl) | ~45 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the ester group, the aromatic ring, and the chloromethyl group.

Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |

| Nitro (-NO₂) | 1530-1550 and 1340-1360 | Asymmetric and Symmetric Stretching |

| Ester (C=O) | 1720-1740 | Stretching |

| Ester (C-O) | 1250-1300 | Stretching |

| Aromatic (C=C) | 1450-1600 | Stretching |

| Aromatic (C-H) | 3000-3100 | Stretching |

| Chloromethyl (C-Cl) | 600-800 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The electron ionization (EI) mass spectrum of the related Methyl 3-nitrobenzoate shows a clear molecular ion peak. nist.gov The fragmentation pattern is influenced by the functional groups present. nih.gov

For this compound, the molecular ion peak would be expected at m/z 229 (for ³⁵Cl) and 231 (for ³⁷Cl) in an approximate 3:1 ratio.

Expected Mass Spectrometry Fragmentation for this compound

| Fragment | Expected m/z | Description |

| [M]⁺ | 229/231 | Molecular Ion |

| [M - OCH₃]⁺ | 198/200 | Loss of methoxy radical |

| [M - Cl]⁺ | 194 | Loss of chlorine radical |

| [M - NO₂]⁺ | 183/185 | Loss of nitro group |

| [C₇H₄NO₂]⁺ | 150 | Fragment from cleavage of ester and chloromethyl groups |

| [C₆H₄]⁺ | 76 | Benzene (B151609) ring fragment |

Chromatographic Methods

Chromatographic techniques are essential for separating and quantifying components in a mixture. For a compound like this compound, both gas and liquid chromatography would be applicable.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

GC-MS is a highly sensitive method for the analysis of volatile and semi-volatile organic compounds. It is particularly well-suited for the trace analysis of nitroaromatic compounds. amazonaws.com A GC-MS method for this compound would involve separation on a capillary column followed by detection with a mass spectrometer. A study on the determination of potential genotoxic impurities in the synthesis of Lenalidomide developed a GC-MS method for a related isomer, Methyl-2-chloromethyl-3-nitrobenzoate. amazonaws.com

Typical GC-MS Parameters for Analysis of Related Nitroaromatic Compounds

| Parameter | Condition |

| Column | SPB-1 (100% dimethylpolysiloxane), 30m x 0.25mm i.d., 1.0µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Initial temp 180°C (hold 4 min), ramp to 220°C at 20°C/min, hold at 220°C for 19 min |

| MS Detection | Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of a wide range of compounds. For nitroaromatic compounds, reversed-phase HPLC is commonly employed. The separation of nitrobenzoate isomers has been successfully achieved using C18 columns. nih.gov A similar approach would be effective for this compound.

Typical HPLC Parameters for Analysis of Nitrobenzoate Isomers

| Parameter | Condition |

| Column | Kromasil C18 (200 mm x 4.6 mm i.d.) |

| Mobile Phase | Methanol:Water:Tetrahydrofuran (55:44:1) with 0.02 mol/L β-cyclodextrin |

| Flow Rate | 2.0 mL/min (initial 4 min), then 2.6 mL/min |

| Detection | UV at 254 nm |

Derivatization for Enhanced Chromatographic Detection

Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a given analytical method. For this compound, derivatization strategies can target its two primary functional groups: the nitro group and the chloromethyl group. These modifications aim to increase volatility, improve thermal stability, enhance ionization efficiency, or introduce a chromophore or fluorophore for more sensitive detection.

Reduction of the Nitro Group for Enhanced LC-MS Detection

A prominent strategy for enhancing the detectability of nitroaromatic compounds like this compound in LC-MS is the chemical reduction of the nitro group to a primary amine. Nitro compounds often exhibit poor ionization in common LC-MS ion sources. In contrast, the resulting aromatic amines are readily protonated, leading to a significant increase in signal intensity in positive ion mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

A well-established method for this transformation involves the use of reducing agents such as zinc dust in the presence of an ammonium formate solution. This reaction is typically rapid and can be performed under mild conditions, making it suitable for pre-column derivatization in a routine analytical workflow.

Reaction Scheme:

This conversion to Methyl 3-amino-5-(chloromethyl)benzoate not only improves ionization efficiency but also influences the chromatographic retention, typically leading to a more retained peak on reversed-phase columns.

Detailed Research Findings:

Studies on analogous nitroaromatic compounds, such as methyl 2-(bromomethyl)-6-nitrobenzoate, have demonstrated the efficacy of this approach for trace-level quantification of potential genotoxic impurities in active pharmaceutical ingredients. The derivatization procedure is straightforward: the sample is dissolved in a suitable organic solvent mixed with aqueous ammonium formate, followed by the addition of zinc dust. The reaction proceeds with shaking or sonication for a short period, after which the sample can be filtered or centrifuged and directly injected into the LC-MS system.

This derivatization has been shown to be selective and provides a significant enhancement in sensitivity, allowing for detection and quantification at the parts-per-million (ppm) or even lower levels required for the control of genotoxic impurities.

Table 1: LC-MS/MS Parameters for the Analysis of Derivatized Methyl 3-amino-5-(chloromethyl)benzoate

| Parameter | Condition |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition (MRM) | Parent Ion (m/z) → Fragment Ion (m/z) |

| Parent Ion (m/z) | [M+H]⁺ of Methyl 3-amino-5-(chloromethyl)benzoate |

| Fragment Ion (m/z) | Characteristic product ion from fragmentation of the parent ion |

| Collision Energy | Optimized for the specific MRM transition |

| Dwell Time | 50-100 ms |

Alkylation of the Chloromethyl Group for Enhanced HPLC-UV Detection

An alternative derivatization strategy targets the reactive chloromethyl group. This functional group can undergo nucleophilic substitution reactions. For instance, a pre-column derivatization with an amine reagent containing a strong chromophore can be employed to enhance detection by HPLC with UV-Vis spectroscopy.

One such approach involves the use of triphenylmethanamine. The reaction of the chloromethyl group with triphenylmethanamine introduces a bulky, UV-active triphenylmethyl moiety, significantly increasing the molar absorptivity of the analyte at specific wavelengths. This leads to a substantial improvement in the limit of detection (LOD) and limit of quantification (LOQ) for HPLC-UV analysis.

Reaction Scheme:

This derivatization not only enhances detectability but can also improve the chromatographic peak shape and retention characteristics. The resulting derivative is often more stable and less prone to degradation during analysis compared to the parent halogenated compound.

Detailed Research Findings:

Research on the derivatization of thermally labile halogenated compounds has shown that triphenylmethanamino-alkylation is a robust method for quantitative analysis. The reaction is typically carried out in a suitable organic solvent, such as N,N-dimethylformamide (DMF), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) and a catalyst such as potassium iodide. The reaction can proceed at room temperature or with gentle heating to ensure complete conversion. The resulting derivative exhibits excellent stability and strong UV absorption, making it ideal for quantification using an external standard method.

Table 2: Comparison of Analytical Parameters Before and After Derivatization

| Parameter | Without Derivatization | After Nitro Group Reduction (LC-MS) | After Chloromethyl Alkylation (HPLC-UV) |

|---|---|---|---|

| Detection Technique | HPLC-UV / LC-MS | LC-MS/MS | HPLC-UV |

| Ionization Efficiency (LC-MS) | Low | High | N/A |

| UV Absorbance | Moderate | N/A | High |

| Potential Limit of Quantification | ~10 ppm | < 1 ppm | ~1 ppm |

| Chromatographic Retention (RP-HPLC) | Variable | Increased | Significantly Increased |

Patent Literature Pertaining to Methyl 3 Chloromethyl 5 Nitrobenzoate and Its Analogues

Synthetic Route Disclosures

Patents have detailed various methods for the preparation of chloromethyl nitrobenzoate esters and related compounds. A common strategy involves the modification of a substituted toluene derivative.

One patented approach for a positional isomer, methyl p-chloromethyl benzoate (B1203000), starts with the esterification of p-methylbenzoic acid with methanol to yield methyl p-methyl benzoate. google.com This intermediate then undergoes a side-chain chlorination reaction. google.com The process, designed for industrial application, involves feeding chlorine gas into the reaction vessel containing the methyl p-methyl benzoate under the influence of a catalyst, such as UV light. google.com Key process parameters are carefully controlled to optimize the yield and purity of the final product. google.com

Table 1: Patented Reaction Conditions for Synthesis of Methyl p-chloromethyl benzoate google.com

| Parameter | Value |

|---|---|

| Starting Material | Methyl p-methyl benzoate |

| Reagent | Chlorine (gas) |

| Catalyst | UV-light or Azobisisobutyronitrile |

| Reaction Temperature | 70°C - 140°C (100°C - 110°C preferred) |

| Chlorination Conversion | 20% - 70% (30% - 35% preferred) |

Another closely related analogue, methyl 2-chloromethyl-3-nitrobenzoate, is synthesized as an intermediate for the drug lenalidomide. google.com A patented method describes the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form an acyl chloride. This activated intermediate is then reacted with methanol. The resulting product is isolated using a toluene extraction after quenching the reaction with an aqueous potassium carbonate solution. google.com This route highlights a different strategy where the chloromethyl group is derived from a pre-existing methyl group on the aromatic ring.

Intermediates in Patented Chemical Processes

Methyl 3-(chloromethyl)-5-nitrobenzoate and its isomers serve as crucial intermediates in the synthesis of more complex molecules, particularly active pharmaceutical ingredients. The combination of a reactive chloromethyl group, a nitro group that can be chemically transformed, and an ester provides a versatile scaffold for building larger structures.

In the synthesis of lenalidomide, methyl 2-chloromethyl-3-nitrobenzoate is a key building block. google.com Its structure is essential for the subsequent cyclization steps that form the core of the final drug molecule. Similarly, other substituted nitrobenzoate esters are pivotal in various patented synthetic pathways. For instance, methyl 2-((2'-cyanobiphenyl-4-yl)methylamino)-3-nitrobenzoate is an intermediate in the synthesis of Azilsartan, an angiotensin II receptor antagonist. google.com In this case, the nitro group is later reduced to an amino group to facilitate the formation of a benzimidazole ring system. google.com

A recent patent application discloses the use of methyl 3-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)-4-nitrobenzoate as an intermediate for novel GLP-1 receptor modulators. googleapis.com The synthesis involves a palladium-catalyzed reduction of the nitro group to an amine, which is a common step in these processes. googleapis.com This amine then undergoes further reactions to construct the final complex molecule. googleapis.com

Table 2: Examples of Patented Intermediates and Their Final Products

| Intermediate Compound | Patent Application | Final Product Class |

|---|---|---|

| Methyl 2-chloromethyl-3-nitrobenzoate | CN109608434B | Immunomodulatory Drugs (Lenalidomide) google.com |

| Methyl 2-((2'-cyanobiphenyl-4-yl)methylamino)-3-nitrobenzoate | WO2013186792A2 | Angiotensin II Receptor Antagonists (Azilsartan) google.com |

| Methyl 3-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)-4-nitrobenzoate | US2025/0115612 A1 | GLP-1 Receptor Modulators googleapis.com |

Industrial Scale Preparation Methods and Innovations

Patents for complex syntheses, such as those for gefitinib, also underscore the need for processes that are "suitable for industrial scale-up". googleapis.com This involves avoiding cumbersome procedures and expensive reagents, which would render the process economically unfeasible on a large scale. googleapis.com The selection of solvents, catalysts, and reaction conditions is therefore critical. For example, the use of catalytic hydrogenation with palladium on carbon (Pd/C) for nitro group reduction is a common and well-established industrial practice due to its efficiency and the reusability of the catalyst. googleapis.com These principles are directly applicable to the industrial-scale synthesis of molecules like this compound and its derivatives.

Future Research Directions in Methyl 3 Chloromethyl 5 Nitrobenzoate Chemistry

Development of Novel Synthetic Pathways

The efficient and selective synthesis of Methyl 3-(chloromethyl)-5-nitrobenzoate is a crucial first step for its broader application. While classical synthetic routes can be envisioned, future research will likely focus on the development of more innovative and sustainable methods.

One promising area of investigation is the late-stage functionalization of readily available precursors. For instance, the direct chloromethylation of methyl 3-nitrobenzoate presents a challenge due to the deactivating nature of the nitro and ester groups. rsc.orgsavemyexams.com Future research could explore novel catalytic systems, such as advanced Friedel-Crafts catalysts or photochemical methods, to achieve regioselective chloromethylation.

Another avenue for exploration is the development of synthetic routes starting from alternative materials. A plausible pathway could involve the esterification of 3-(chloromethyl)-5-nitrobenzoic acid. This approach would require the efficient synthesis of the carboxylic acid precursor, which itself could be a target for novel synthetic strategies.

Furthermore, modern synthetic methodologies such as C-H activation could offer a more direct and atom-economical approach. Research into transition-metal-catalyzed C-H chloromethylation of methyl 3-nitrobenzoate would represent a significant advancement in the synthesis of this and related compounds.

A particularly innovative approach would be the application of vicarious nucleophilic substitution (VNS) of hydrogen. This method allows for the introduction of a chloromethyl group onto an aromatic ring bearing a nitro group. The reaction of a suitable chloromethyl carbanion equivalent with a nitroarene could provide a direct and efficient route to this compound, bypassing the need for harsh electrophilic substitution conditions.

| Potential Synthetic Pathway | Starting Material | Key Transformation | Potential Advantages |

| Direct Chloromethylation | Methyl 3-nitrobenzoate | Electrophilic Aromatic Substitution | Direct, potentially one-step |

| Esterification | 3-(chloromethyl)-5-nitrobenzoic acid | Fischer-Speier Esterification | Utilizes a different retrosynthetic disconnection |

| C-H Activation | Methyl 3-nitrobenzoate | Transition-Metal Catalysis | High atom economy, direct functionalization |

| Vicarious Nucleophilic Substitution | Nitrobenzene derivative | Nucleophilic Aromatic Substitution | Mild reaction conditions, high regioselectivity |

Exploration of New Chemical Transformations

The trifunctional nature of this compound opens up a wide range of possibilities for subsequent chemical transformations. Future research in this area will likely focus on the selective manipulation of each functional group to generate a diverse library of derivatives.

The chloromethyl group is a prime site for nucleophilic substitution reactions. A systematic investigation into its reactivity with a wide array of nucleophiles, including amines, thiols, cyanides, and azides, would provide access to a multitude of new compounds. researchgate.net The resulting products could serve as key intermediates in the synthesis of more complex molecules.

The nitro group is another key functional handle. Its reduction to an amine would yield methyl 3-amino-5-(chloromethyl)benzoate, a versatile building block for further derivatization. masterorganicchemistry.comsciencemadness.orgnih.gov Research into selective and mild reduction methods that are compatible with the chloromethyl and ester functionalities will be of significant importance. The resulting aminobenzoate could then be utilized in a variety of transformations, such as diazotization-substitution reactions or amide bond formations.

Furthermore, the interplay between the functional groups could lead to novel intramolecular cyclization reactions. For instance, after reduction of the nitro group, the resulting amine could potentially react with the chloromethyl group, either directly or after conversion to another functional group, to form heterocyclic ring systems. nih.govnih.gov The exploration of such tandem or domino reactions would be a fertile ground for the discovery of new and efficient synthetic methodologies.

| Functional Group | Transformation | Potential Reagents | Resulting Structure |

| Chloromethyl | Nucleophilic Substitution | Amines, Thiols, Cyanide, Azide | Substituted methylbenzoate |

| Nitro | Reduction | Fe/AcOH, SnCl2/HCl, Catalytic Hydrogenation | Methyl 3-aminobenzoate (B8586502) derivative |

| Both | Intramolecular Cyclization | Reduction followed by cyclization | Heterocyclic compounds |

Advanced Applications in Targeted Chemical Synthesis

The true potential of this compound lies in its application as a versatile building block for the synthesis of high-value chemical targets, particularly in the pharmaceutical and materials science sectors.

The structural motif of a substituted aminobenzoic acid is prevalent in many biologically active molecules. By leveraging the transformations described in the previous section, this compound could serve as a key precursor for the synthesis of novel pharmaceutical intermediates. For example, the introduction of various side chains via nucleophilic substitution on the chloromethyl group, followed by reduction of the nitro group, would provide access to a library of 3-amino-5-substituted-methylbenzoates. These compounds could then be further elaborated to generate potential drug candidates.

Moreover, the ability to form heterocyclic structures through intramolecular reactions opens up possibilities for the synthesis of novel scaffolds for medicinal chemistry. The development of synthetic routes to fused ring systems based on the this compound framework would be a significant contribution to the field.

In the realm of materials science, the rigid aromatic core and the reactive functional groups of this compound could be exploited for the synthesis of novel polymers, dyes, or functional materials. For instance, the chloromethyl group could be used to anchor the molecule to a polymer backbone, while the nitro and ester groups could be modified to tune the electronic and optical properties of the resulting material.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(chloromethyl)-5-nitrobenzoate, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : Synthesis typically involves sequential nitration and chloromethylation of methyl benzoate derivatives. For example, nitration at low temperatures (0–5°C) using nitric acid/sulfuric acid mixtures can prevent over-nitration, while chloromethylation may employ chloromethyl methyl ether (CME) under controlled conditions. Optimize stoichiometry (e.g., 1.2 equivalents of CME) and reaction time (2–4 hours) to reduce di-substituted by-products . Monitor progress via TLC or HPLC to isolate the target compound.

Q. What spectroscopic techniques are most effective for characterizing the chloromethyl and nitro functional groups in this compound?

- Methodological Answer :

- NMR : H NMR can identify the chloromethyl (–CHCl) proton resonance at δ 4.5–5.0 ppm (split into a singlet or doublet depending on coupling). The aromatic protons adjacent to the nitro group (–NO) show deshielded signals near δ 8.5–9.0 ppm .

- IR : Strong absorption bands at ~1520 cm (asymmetric NO stretch) and ~1350 cm (symmetric NO stretch) confirm nitro groups. The C–Cl stretch appears at 600–800 cm .

- Mass Spectrometry : ESI-MS in positive ion mode can detect the molecular ion peak [M+H] at m/z ≈ 244 (CHClNO) with characteristic isotopic patterns for chlorine .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to respiratory and dermal toxicity risks.

- Avoid contact with metals (e.g., iron) and open flames, as chloromethyl groups may decompose exothermically .

- Store in airtight containers at 2–8°C to prevent hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. How does the electronic effect of the nitro group influence the reactivity of the chloromethyl substituent in nucleophilic substitution reactions?

- Methodological Answer : The nitro group (–NO) is a strong electron-withdrawing group, which polarizes the C–Cl bond in the chloromethyl group, enhancing its electrophilicity. This increases susceptibility to nucleophilic attack (e.g., by amines or thiols) under mild conditions (room temperature, polar aprotic solvents like DMF). Kinetic studies using C NMR can track reaction rates, while Hammett parameters quantify substituent effects .

Q. What strategies can resolve discrepancies in reported melting points or spectral data for derivatives of this compound?

- Methodological Answer :

- Purity Assessment : Recrystallize the compound using ethanol/water mixtures to remove impurities, and compare DSC melting points with literature values .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. For example, SC-XRD data for analogous compounds (e.g., methyl 2-amino-5-chlorobenzoate) resolve ambiguities in substituent positioning .

- Cross-Validation : Use multiple spectroscopic techniques (e.g., H NMR, IR, and HRMS) to verify functional group integrity .

Q. How can computational chemistry predict regioselectivity in further functionalization of this compound?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices or electrostatic potential maps to identify reactive sites. For example, the chloromethyl group’s electrophilicity can be quantified using Mulliken charges .

- Molecular Dynamics : Simulate reaction trajectories in solvents (e.g., DMSO) to predict steric effects and transition states during SN2 reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products